2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole
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Description
The compound is a derivative of 1,2,4-triazolo[3,4-b]thiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds involves reactions of 4-amino-5-mercapto-4H-[1,2,4]triazoles with aromatic carboxylic acids in the presence of suitable dehydrating agents . Another route involves oxidative cyclization of hydrazones .Molecular Structure Analysis
The molecular structure of the compound is likely to be complex due to the presence of multiple ring structures including triazole, pyridazine, thiophene, and pyrrole . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound, being a derivative of 1,2,4-triazolo[3,4-b]thiadiazine, is likely to participate in a variety of chemical reactions. For instance, it can undergo reactions with phenacyl bromide in refluxing ethanol .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact molecular structure. Information on its IR absorption spectra, NMR spectra, and other properties would need to be obtained through experimental analysis .Future Directions
Future research could focus on further elucidating the compound’s structure, synthesis methods, and mechanism of action. Additionally, its potential pharmacological activities could be explored in more depth . It would also be beneficial to investigate its physical and chemical properties, as well as any safety and hazard concerns .
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-11-3-4-15(26-11)18(25)23-9-13-7-22(8-14(13)10-23)17-6-5-16-20-19-12(2)24(16)21-17/h3-6,13-14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDWDLPGTFRGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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